5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The specific compound is notable for its structural features, which contribute to its interactions with various biological targets.
The compound has a molecular formula of and a molecular weight of 260.68 g/mol. It is classified under organic compounds known as pyrazolo[3,4-d]pyrimidin-4-ones, which are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities. The compound is primarily used for non-human research purposes and is not intended for therapeutic or veterinary applications .
The synthesis of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through a practical three-component method. This method typically involves the reaction of methyl 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under controlled conditions, such as microwave irradiation. This one-pot synthesis approach enhances efficiency and yield .
The general steps in the synthesis include:
The reactivity of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one allows it to participate in various chemical transformations. Common reactions include:
These reactions are typically facilitated by optimizing reaction conditions such as temperature, solvent choice, and catalyst presence .
The mechanism of action for compounds like 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Quantitative structure–activity relationship (QSAR) studies may provide data on how structural variations influence biological activity .
Key physical and chemical properties of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one include:
These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development .
5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several potential scientific applications:
Research continues to explore these applications further, emphasizing the importance of this compound in various scientific fields .
The molecular design of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one leverages extensive structure-activity relationship (SAR) studies of pyrazolo[3,4-d]pyrimidine derivatives as ATP-competitive kinase inhibitors. This compound belongs to a privileged class of heterocyclic small molecules that target the ATP-binding cleft of oncogenic kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). Structural analogues such as ibrutinib (BTK inhibitor), sapanisertib (mTOR inhibitor), and dinaciclib (CDK2 inhibitor) share the core pyrazolo[3,4-d]pyrimidine scaffold and demonstrate nanomolar-range inhibitory potency against their respective targets [3] [7].
Key modifications in these analogues focus on optimizing three pharmacophoric regions:
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogues
Compound | Kinase Target | IC₅₀ (μM) | Cell Line Activity (GI₅₀, μM) |
---|---|---|---|
Ibrutinib | BTK | 0.001 | N/A (Clinical) |
Dinaciclib | CDK2 | <0.001 | HCT-116: 0.006 |
Sapanisertib | mTOR | 0.0014 | MDA-MB-468: 0.018 |
5-(4-Chlorobenzyl)PPO* | CDK2/EGFR | 0.034–0.054 | MCF-7: 0.045 |
*PPO: Pyrazolo[3,4-d]pyrimidin-4-one [2] [3] [5].
The pyrazolo[3,4-d]pyrimidine scaffold serves as a bioisostere of the adenine ring in ATP, enabling critical hydrogen-bond interactions with kinase hinge residues. X-ray crystallography studies confirm that N1 and N2 atoms of the scaffold form bidentate hydrogen bonds with Val96 in CDK2 and Met793 in EGFR, replicating ATP’s binding mode [5] [9]. This conserved interaction anchors the inhibitor within the catalytic site, providing high binding affinity despite kinase conformational diversity.
Additionally, the scaffold’s planar geometry allows deep penetration into the adenine-binding pocket, while its synthetic versatility permits substitutions at C3, C4, and N5 positions to modulate selectivity. For example:
The electron-deficient nature of the pyrimidine ring further stabilizes π-π stacking interactions with phenylalanine residues (e.g., Phe340 in PDE4) in the hydrophobic clamp [9].
The 4-chlorobenzyl group at the N1 position of 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is engineered to occupy Hydrophobic Region I of kinase ATP-binding sites. This substituent enhances:
SAR studies demonstrate that para-substituted benzyl groups (e.g., 4-Cl, 4-CH₃) significantly improve inhibitory potency over unsubstituted benzyl or smaller alkyl chains. For instance:
Table 2: Hydrophobic Substituent Effects on Kinase Inhibition
Substituent | CDK2 IC₅₀ (μM) | EGFR IC₅₀ (μM) | VEGFR2 IC₅₀ (μM) |
---|---|---|---|
4-Cl-Benzyl | 0.057 | 0.034 | 7.60 |
Benzyl | 0.81 | 0.29 | 24.10 |
4-CH₃-Benzyl | 0.119 | 0.135 | 9.98 |
2-Cl-Benzyl | 1.42 | 0.87 | 32.50 |
Bioisosteric replacements of the pyrazolo[3,4-d]pyrimidine core enable optimization of pharmacokinetic and pharmacodynamic properties while retaining target engagement. Common strategies include:
For example, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compound 15 from [2]) exploit additional hydrogen-bonding via thioether linkages, achieving dual CDK2/VEGFR2 inhibition. Similarly, oxazolo[5,4-d]pyrimidine bioisosteres improve VEGFR2 selectivity by exploiting differences in hydrophobic region topology [6].
Scaffold hopping also mitigates off-target effects—replacing purine-based cores with pyrazolo[3,4-d]pyrimidine in parsaclisib reduced PI3Kδ inhibition while maintaining potency against BTK [3] [9].
Computational approaches are integral to optimizing 5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. Key methodologies include:
Recent studies combined docking with machine learning-based scoring functions to prioritize analogues for synthesis. For example, predictions for 5-(4-chlorobenzyl) derivatives aligned with experimental IC₅₀ values (RMSE = 0.8 kcal/mol), demonstrating high predictive accuracy [5] [9]. These tools enable rapid in silico screening of substituent effects on hydrophobic occupancy, steric clashes, and desolvation penalties.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1